N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Description
N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring a triazoloquinazoline core fused with a sulfanyl-acetamide moiety. The molecule’s structure includes a 2-methyl substituent on the triazoloquinazoline ring and a 3-methylphenyl group attached via the acetamide linker. This compound belongs to a broader class of triazoloquinazoline derivatives, which are of interest due to their diverse pharmacological and agrochemical applications, such as enzyme inhibition (e.g., ALS inhibitors in herbicides) and receptor modulation .
Properties
Molecular Formula |
C19H17N5OS |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N5OS/c1-12-6-5-7-14(10-12)21-17(25)11-26-19-22-16-9-4-3-8-15(16)18-20-13(2)23-24(18)19/h3-10H,11H2,1-2H3,(H,21,25) |
InChI Key |
HTHXJVUOAWTHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-methylphenylamine and 2-methyl[1,2,4]triazolo[1,5-c]quinazoline. The key steps may involve:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Thioether formation:
Acetamide linkage: The final step involves the formation of the acetamide bond, usually through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing a quinazoline scaffold. For instance, derivatives with sulfanyl groups have shown promising activity against various bacterial strains. A study reported that certain quinazoline derivatives exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 9c | Pseudomonas aeruginosa | 12.50 |
Anticancer Activity
The anticancer potential of N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide has been explored in various studies. Compounds with similar structures have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 and HCT-116. In one study, derivatives were synthesized and tested for their antiproliferative activity, revealing IC50 values ranging from 1.9 to 7.52 µg/mL for HCT-116 cells .
Table 2: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HCT-116 | 3.8 |
Case Studies
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of various quinazoline derivatives, this compound was included among tested compounds. It demonstrated substantial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of this compound analogs showed that modifications in the side chains could significantly enhance cytotoxicity against breast cancer cells. The study concluded that the compound's structural features are critical for its biological activity and that further optimization could yield more potent anticancer agents.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.
Interfering with cellular pathways: Disrupting key signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Table 1. Molecular Properties of Triazoloquinazoline Derivatives
Key Observations:
Positional Isomerism: The compound K280-0429 () is a positional isomer of the target molecule, differing only in the methyl group’s position on the phenyl ring (2-methyl vs. 3-methyl). This minor structural variation can significantly alter receptor binding or metabolic stability .
Substituent Complexity: The compound in features additional methoxy groups and a chloro substituent, increasing molecular weight (577.06 vs.
Extended Side Chains : The derivative in includes a benzodiazolyl-ethyl group, which introduces steric bulk and may influence pharmacokinetic properties such as bioavailability .
Anti-Exudative Activity
Acetamide derivatives with triazole scaffolds, such as 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamides, demonstrate anti-exudative activity comparable to diclofenac sodium in preclinical models .
Herbicidal Activity
Triazoloquinazoline derivatives are known ALS (acetolactate synthase) inhibitors, as seen in herbicides like flumetsulam (). The target compound’s 2-methyltriazoloquinazoline core aligns with this class, though its specific herbicidal efficacy remains unverified .
Biological Activity
N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. The unique structural features of this compound contribute to its diverse biological effects.
Structural Characteristics
The molecular formula of this compound is . Its structure includes a fused triazole and quinazoline ring system, which is known for its pharmacological significance. The presence of sulfur in the thiol group enhances the compound's reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that compounds within the triazoloquinazoline class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds demonstrate MIC values as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism of Action : These compounds may inhibit bacterial growth by targeting specific enzymes or disrupting cell wall synthesis. The interaction with bacterial proteins can lead to an effective blockade of essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cytotoxicity Studies : Compounds similar to this one have shown significant cytotoxic effects against various cancer cell lines. For example, some derivatives exhibited IC50 values below 10 μM in A549 lung cancer cells .
- Cell Proliferation Inhibition : The compound's ability to inhibit cell proliferation is attributed to its interference with key signaling pathways involved in tumor growth and survival.
Anti-inflammatory Properties
Additionally, compounds within this class have demonstrated anti-inflammatory effects:
- Carrageenan-induced Paw Edema Test : In vivo studies have shown that certain derivatives can significantly reduce inflammation markers and edema development .
Data Tables
| Activity Type | Tested Compound | MIC/IC50 Value | Target Pathway |
|---|---|---|---|
| Antibacterial | Related triazoloquinazoline | 0.98 μg/mL (MRSA) | Cell wall synthesis |
| Anticancer | This compound | <10 μM (A549) | Cell proliferation |
| Anti-inflammatory | Triazoloquinazoline derivatives | Significant reduction | Pro-inflammatory cytokines |
Case Studies
Several case studies have documented the synthesis and evaluation of triazoloquinazolines:
- Synthesis and Characterization : A study detailed the synthesis of various triazoloquinazoline derivatives and their biological evaluations. The results indicated promising antibacterial and anticancer activities .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in bacterial resistance mechanisms .
Q & A
Q. What are the optimal synthetic routes for N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide, and what factors influence reaction yields?
Methodological Answer: The synthesis typically involves nucleophilic substitution between a quinazoline derivative and a triazole precursor. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Bases such as K₂CO₃ or NaH promote deprotonation and accelerate substitution .
- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
Yield optimization requires careful stoichiometry (1:1 molar ratio of reactants) and purification via recrystallization (e.g., ethanol-DMF mixtures) . Reported yields for analogous triazoloquinazolines range from 39.5% to 65%, depending on substituent steric effects .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H NMR : Confirm the presence of methyl groups (δ 2.3–2.6 ppm for aryl-CH₃) and sulfanyl protons (δ 3.8–4.2 ppm for –S–CH₂–) .
- LC-MS : Monitor molecular ion peaks (e.g., m/z ~395 for C₂₁H₂₀N₄OS₂) and fragmentation patterns to verify the triazoloquinazoline core .
- Elemental analysis : Compare calculated vs. experimental C/H/N ratios (e.g., C 64.3%, H 5.1%, N 14.1%) to assess purity ≥95% .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to screen for activity against tyrosine kinases (e.g., EGFR, VEGFR), given triazoloquinazoline’s ATP-binding affinity .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
- Solubility testing : Perform shake-flask methods in PBS (pH 7.4) to determine logP values and guide formulation strategies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding poses in kinase domains (e.g., PDB: 1M17). Focus on hydrogen bonding between the acetamide group and conserved residues (e.g., Lys721 in EGFR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR models : Corporate substituent electronic parameters (Hammett σ) with IC₅₀ data to predict activity cliffs .
Q. What strategies mitigate side reactions during sulfanyl-acetamide coupling?
Methodological Answer:
- Protecting groups : Temporarily block reactive amines (e.g., with Boc) to prevent unwanted nucleophilic attack .
- Alternative coupling agents : Replace chloroacetyl chloride with EDCI/HOBt to reduce racemization in chiral intermediates .
- In situ monitoring : Use HPLC-MS to detect thiol oxidation byproducts (e.g., disulfides) and adjust reaction atmosphere (N₂ purge) .
Q. How do structural modifications at the 2-methyl group of the triazoloquinazoline moiety affect binding affinity?
Methodological Answer:
- Electron-withdrawing substituents : Fluorine at C-2 increases polarity, enhancing solubility but reducing membrane permeability (logP decrease by ~0.5) .
- Bulkier groups : Cyclopentyl substitutions (vs. methyl) improve hydrophobic interactions in kinase pockets, as shown in IC₅₀ improvements from 1.2 µM to 0.3 µM for analogous compounds .
- Isosteric replacements : Replace methyl with trifluoromethyl to balance steric effects and metabolic stability .
Q. What statistical methods resolve batch-to-batch variability in biological activity data?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to isolate variables (e.g., solvent purity, temperature) affecting IC₅₀ reproducibility .
- ANOVA : Analyze variance across batches (p < 0.05 threshold) to identify critical parameters (e.g., catalyst aging) .
- Multivariate regression : Correlate NMR impurity peaks (e.g., δ 7.5–8.0 ppm for unreacted quinazoline) with reduced activity .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Kinome-wide profiling : Use PamStation® arrays to assess selectivity across 400+ kinases, minimizing off-target effects .
- CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. EGFR-knockout cell lines .
- Metabolic tracing : Employ ¹³C-glucose labeling to track downstream effects on glycolysis (e.g., Seahorse XF analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
